molecular formula C16H17FN2O4S B5093922 5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B5093922
M. Wt: 352.4 g/mol
InChI Key: FFFNBAULGXDQJW-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, including a dimethylsulfamoyl group, a fluorophenyl group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the dimethylsulfamoyl group.

    Coupling Reaction: Formation of the amide bond between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: A derivative of benzoic acid with a fluorine substituent.

    5-hydroxymethylfurfural: A furan derivative used in various chemical applications.

Uniqueness

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(4-fluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)13-8-9-15(23-3)14(10-13)16(20)18-12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFNBAULGXDQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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